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Compound of Interest

Compound Name:
3-chloro-4-(4-methyl-1H-pyrazol-1-

yl)aniline

CAS No.: 1006467-53-3

Cat. No.: B2608911

Get Quote

In the landscape of modern medicinal chemistry, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the vast

arsenal of heterocyclic scaffolds, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has emerged

as a particularly valuable intermediate. This molecule masterfully combines three critical

pharmacophoric elements onto a single aniline core: a nucleophilic amino group, a

conformation-restricting chlorine atom, and a versatile 4-methylpyrazole ring.

The pyrazole moiety, a five-membered aromatic heterocycle, is a cornerstone of numerous

approved drugs, prized for its wide spectrum of biological activities and its ability to engage in

various non-covalent interactions with protein targets.[1][2] When coupled with an aniline, the

resulting structure serves as a powerful "hinge-binder" motif, particularly for ATP-competitive

kinase inhibitors. The aniline's amino group can form crucial hydrogen bonds with the

backbone of a kinase's hinge region, while the attached pyrazole ring projects into a

hydrophobic pocket. The ortho-chlorine substituent further refines the molecule's utility by

sterically influencing the torsion angle between the aniline and pyrazole rings, locking it into a

more favorable binding conformation and enhancing target affinity.
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This technical guide offers a comprehensive overview of 3-chloro-4-(4-methyl-1H-pyrazol-1-
yl)aniline for researchers and drug development professionals, detailing its chemical identity, a

robust synthetic pathway with a step-by-step protocol, its applications as a pharmacophore,

and essential safety protocols.

Chemical Identity & Physicochemical Profile
A precise understanding of a building block's fundamental properties is the foundation of its

effective application in synthesis. The key identifiers and properties of 3-chloro-4-(4-methyl-
1H-pyrazol-1-yl)aniline are summarized below.

Property Specification

IUPAC Name 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

CAS Registry Number 1006467-53-3

Molecular Formula C₁₀H₁₀ClN₃

Molecular Weight 207.66 g/mol

SMILES Cc1cn(n-c1)c2ccc(N)cc2Cl

InChI Key Not readily available.

Note: Experimental physicochemical properties such as melting point and solubility are not

widely published and should be determined empirically upon acquisition.

Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-
yl)aniline is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr)

followed by a nitro group reduction. This approach is favored for its high efficiency and the

ready availability of starting materials.

Overall Synthetic Scheme
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Step 1: Nucleophilic Aromatic Substitution (SNAr)

Step 2: Nitro Group Reduction

2-Chloro-4-fluoronitrobenzene

4-Methylpyrazole

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene
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Reducing Agent
(e.g., Fe/NH₄Cl or H₂, Pd/C)

Solvent (e.g., EtOH/H₂O)
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Caption: General two-step synthesis of the target compound.

Causality Behind Experimental Choices
Step 1 (SNAr): The reaction joins the two core fragments.

Substrate: 2-Chloro-4-fluoronitrobenzene is the ideal electrophile. The fluorine atom is

highly activated towards nucleophilic displacement due to the strong electron-withdrawing

effects of the para-nitro group and the ortho-chlorine atom. Fluorine is a significantly better

leaving group than chlorine in SNAr reactions, ensuring high regioselectivity.

Nucleophile: 4-Methylpyrazole attacks via one of its nitrogen atoms.

Reagents: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the

pyrazole N-H, generating the active nucleophile. A polar aprotic solvent like DMF or DMSO

is used to solubilize the reactants and facilitate the reaction.

Control: The temperature is maintained at 80–100°C to ensure a reasonable reaction rate

without promoting side reactions, such as the displacement of the less reactive chlorine
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atom.[3]

Step 2 (Reduction): This step unmasks the critical aniline functionality.

Method A (Catalytic Hydrogenation): This is a clean and efficient method using hydrogen

gas and a palladium on carbon (Pd/C) catalyst. It often provides high yields with simple

workup procedures (filtration to remove the catalyst).[4]

Method B (Chemical Reduction): A classic and cost-effective alternative involves using a

metal in the presence of an acid source, such as iron powder with ammonium chloride or

tin(II) chloride.[3] This method is robust and avoids the need for specialized high-pressure

hydrogenation equipment. The choice between methods often depends on laboratory

scale and equipment availability.

Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene

To a stirred solution of 4-methylpyrazole (1.0 eq) in dimethylformamide (DMF, 5-10 volumes),

add potassium carbonate (K₂CO₃, 1.5 eq).

Add 2-chloro-4-fluoronitrobenzene (1.05 eq) to the suspension.

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, cool the mixture to room temperature and pour it into ice-water (10

volumes).

Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to

yield the intermediate nitro-compound.

Step 2: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Charge a round-bottom flask with the intermediate nitro-compound (1.0 eq), ethanol (5

volumes), and water (2 volumes).
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Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 3.0 eq).

Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the

disappearance of the starting material by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature and filter it through a

pad of Celite® to remove the iron salts.

Wash the Celite® pad with additional ethanol.

Concentrate the combined filtrates under reduced pressure to remove the ethanol.

Extract the remaining aqueous solution with ethyl acetate (3 x 5 volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under vacuum.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to afford the final product as a solid.

Application in Medicinal Chemistry: A Privileged
Kinase Inhibitor Scaffold
The title compound is not an end-drug but a crucial intermediate whose structure is frequently

found at the core of potent and selective kinase inhibitors. The aniline nitrogen and the

adjacent pyrazole ring form a powerful pharmacophore that effectively targets the ATP-binding

site of many kinases.
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Caption: Pharmacophore model for kinase hinge-binding.

Hinge-Binding: The primary amine of the aniline is perfectly positioned to form one or more

hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a

classic ATP-mimetic interaction.[3]

Hydrophobic Interactions: The 4-methylpyrazole ring is projected into a nearby hydrophobic

pocket, often occupied by the adenine ring of ATP. The methyl group can further enhance

van der Waals interactions and potency.

Vector for Derivatization: The aniline amine is a versatile chemical handle. It can be readily

acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, or ureas,

respectively. This allows for the introduction of larger chemical groups (R-groups) that can
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extend into the solvent-exposed region of the ATP-binding site, providing opportunities to

fine-tune selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage
As a substituted chloroaniline, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline must be handled

with appropriate caution. While a specific, comprehensive safety data sheet (SDS) is not

publicly available, data from analogous compounds like 3-chloroaniline provide a strong basis

for hazard assessment.[5][6]

Hazard Class & Statement Precautionary Measures

Acute Toxicity (Oral, Dermal, Inhalation): Toxic if

swallowed, in contact with skin, or if inhaled.[5]

[6]

P261: Avoid breathing dust/fume. P280: Wear

protective gloves/clothing. P301+P310: IF

SWALLOWED: Immediately call a POISON

CENTER/doctor.[5]

Skin/Eye Irritation: Causes skin and serious eye

irritation.[7]

P264: Wash skin thoroughly after handling.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[7]

Environmental Hazard: Very toxic to aquatic life

with long-lasting effects.[5]
P273: Avoid release to the environment.[5]

Handling and Storage Recommendations
Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles at all times.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent

slow oxidation and degradation of the sensitive aniline group (often observed as a color

change to brown or purple), it is best stored at 2–8°C under an inert atmosphere (e.g., Argon

or Nitrogen).[3]
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Conclusion
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a high-value, strategically designed

heterocyclic building block. Its synthesis is straightforward and scalable, and its structure

embodies a pre-organized pharmacophore ideal for targeting protein kinases. The combination

of a hinge-binding aniline, a hydrophobic pyrazole moiety, and a conformation-directing chlorine

atom makes it a powerful tool for medicinal chemists. A thorough understanding of its

synthesis, reactivity, and handling requirements enables its effective and safe integration into

drug discovery programs aimed at developing next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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